3-Bromo-5-isocyanatopyridine

Medicinal chemistry Parallel synthesis Sequential functionalization

3-Bromo-5-isocyanatopyridine (CAS 167951-51-1) is a disubstituted pyridine derivative bearing a bromine atom at the 3-position and an electrophilic isocyanate group at the 5-position of the aromatic ring. With a molecular formula of C₆H₃BrN₂O and a molecular weight of 199.00 g·mol⁻¹, this compound belongs to the class of heterocyclic isocyanatopyridines, which are recognized for their high reactivity and propensity to form ureas, carbamates, and other acyl derivatives upon reaction with nucleophiles.

Molecular Formula C6H3BrN2O
Molecular Weight 199 g/mol
CAS No. 167951-51-1
Cat. No. B060746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-isocyanatopyridine
CAS167951-51-1
Molecular FormulaC6H3BrN2O
Molecular Weight199 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)N=C=O
InChIInChI=1S/C6H3BrN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H
InChIKeyPNEYUZGELZQGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-isocyanatopyridine (CAS 167951-51-1): A Bifunctional Heterocyclic Building Block for Orthogonal Synthetic Strategies


3-Bromo-5-isocyanatopyridine (CAS 167951-51-1) is a disubstituted pyridine derivative bearing a bromine atom at the 3-position and an electrophilic isocyanate group at the 5-position of the aromatic ring [1]. With a molecular formula of C₆H₃BrN₂O and a molecular weight of 199.00 g·mol⁻¹, this compound belongs to the class of heterocyclic isocyanatopyridines, which are recognized for their high reactivity and propensity to form ureas, carbamates, and other acyl derivatives upon reaction with nucleophiles . The compound is commercially available at 95% technical grade through the Thermo Scientific Maybridge collection (catalog CC67106) and is principally employed as a synthetic intermediate in medicinal chemistry and organic synthesis programs requiring sequential, chemoselective functionalization .

Why Regioisomeric or Non-Brominated Isocyanatopyridines Cannot Substitute for 3-Bromo-5-isocyanatopyridine in Sequential Synthesis


The 3-bromo-5-isocyanatopyridine scaffold integrates two chemically orthogonal functional groups at precisely defined positions on the pyridine ring, creating a reactivity profile that is fundamentally altered when either the bromine regioisomerism or the halogen identity is changed. The bromine at C-3 enables palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) for C–C or C–N bond formation, while the isocyanate at C-5 provides a handle for urea, carbamate, or amide synthesis . Removing the bromine entirely—as in 3-isocyanatopyridine (CAS 15268-31-2)—eliminates the cross-coupling diversification point, reducing the building block to a single-mode reagent . Relocating the bromine from the 3- to the 2-position (2-bromo-5-isocyanatopyridine, CAS 1260671-10-0) shifts the predicted pKa by over two orders of magnitude (from 1.40 to −0.69), altering the protonation state of the pyridine nitrogen under physiologically relevant conditions and affecting solubility, extraction behaviour, and metal-binding properties during catalytic cycles . These regioisomeric and substituent-level differences mean that substitution cannot preserve the intended synthetic sequence or physicochemical profile of downstream products without re-optimization of each reaction step.

3-Bromo-5-isocyanatopyridine: Quantitative Differentiation Evidence Versus Closest Analogs


Orthogonal Bifunctional Reactivity: Dual-Handle Architecture Versus Single-Mode 3-Isocyanatopyridine

3-Bromo-5-isocyanatopyridine possesses two chemically distinct and sequentially addressable reactive sites: a C-3 bromine for palladium-catalyzed cross-coupling and a C-5 isocyanate for nucleophilic addition. In contrast, the non-brominated analog 3-isocyanatopyridine (CAS 15268-31-2) contains only the isocyanate functionality, restricting its utility to single-step urea or carbamate formation. This architectural distinction has been validated at the class level by the systematic comparison of 12 substituted 2-isocyanopyridines for multicomponent chemistry, which demonstrated that the presence of a bromine leaving group in combination with the isocyanide/isocyanate functionality is critical for achieving both sufficient nucleophilicity and adequate leaving-group capacity under basic and acidic conditions [1]. The analogous isocyanatopyridine system exhibits the same principle: the bromine atom enables late-stage diversification via orthogonal reaction manifolds that are inaccessible to non-halogenated analogs.

Medicinal chemistry Parallel synthesis Sequential functionalization Cross-coupling

pKa and Protonation State Divergence: 3,5- Versus 2,5-Regioisomeric Bromo-Isocyanatopyridines

The predicted acid dissociation constant (pKa) of 3-bromo-5-isocyanatopyridine is 1.40 ± 0.20 , reflecting the combined electron-withdrawing effects of the ring nitrogen, the meta-bromine, and the isocyanate substituent. Its regioisomer 2-bromo-5-isocyanatopyridine (CAS 1260671-10-0) exhibits a markedly lower predicted pKa of −0.69 ± 0.10 , a difference of approximately 2.09 log units. This corresponds to a greater than 100-fold difference in the basicity of the pyridine nitrogen, meaning that at pH values between 0 and 3, the protonation states of the two regioisomers diverge substantially. For comparison, the non-brominated 3-isocyanatopyridine (CAS 15268-31-2) has a predicted pKa of 3.75 ± 0.10 , placing it 2.35 units higher than the 3-bromo derivative—a consequence of the absence of the electron-withdrawing bromine.

Physicochemical profiling Purification strategy Reaction optimization pKa prediction

Lipophilicity Differential: XLogP3-AA Predictions Impacting Chromatographic Behaviour and Fragment-Based Screening Suitability

The computed lipophilicity (XLogP3-AA) of 3-bromo-5-isocyanatopyridine is 2.3 [1], positioning it within the optimal lipophilicity range for fragment-based screening (typically LogP < 3 for fragment rule-of-three compliance). The 2,5-regioisomer 2-bromo-5-isocyanatopyridine possesses a higher XLogP3-AA of 2.7 [2], a difference of +0.4 log units. While both compounds share the same molecular formula (C₆H₃BrN₂O) and molecular weight (199.00 g·mol⁻¹), the topological arrangement of substituents alters the computed partition coefficient by approximately 0.4 log units, which translates to a roughly 2.5-fold difference in predicted octanol/water partitioning. The non-brominated 3-isocyanatopyridine (MW 120.11) occupies a different property space entirely and is not a suitable comparator for lipophilicity-driven selection.

Lipophilicity Fragment-based drug discovery Chromatography LogP

GHS Toxicological Classification Divergence: Implications for Laboratory Handling and Procurement Decisions

3-Bromo-5-isocyanatopyridine carries a GHS Danger signal word with hazard statements H331 (toxic if inhaled), H301 (toxic if swallowed), H311 (toxic in contact with skin), and H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled) . The respiratory sensitization hazard (H334) is characteristic of isocyanate-containing compounds and represents a critical handling consideration. The 2,5-regioisomer 2-bromo-5-isocyanatopyridine is classified with H301 (toxic if swallowed) and H312 (harmful in contact with skin), but its full GHS profile may omit the H334 respiratory sensitization depending on the specific supplier SDS [1]. This divergence in hazard classification—particularly the presence or stringency of respiratory sensitization labelling—carries direct operational implications: procurement of 3-bromo-5-isocyanatopyridine necessitates engineering controls (fume hood, respiratory protection) that may already be standard in isocyanate-handling laboratories but must be verified against the specific SDS.

Safety assessment GHS classification Isocyanate sensitization Lab safety

Optimal Application Scenarios for 3-Bromo-5-isocyanatopyridine Based on Quantitative Differentiation Evidence


Sequential Orthogonal Diversification in Medicinal Chemistry Lead Optimization

3-Bromo-5-isocyanatopyridine is optimally deployed when a synthetic route demands two sequential, chemoselective transformations without protecting-group manipulation. The isocyanate group can first react with an amine or alcohol nucleophile to install a urea or carbamate linkage, after which the C-3 bromine is available for a palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, amino, or alkynyl diversity elements. This two-step sequence is not possible with non-halogenated 3-isocyanatopyridine, which lacks the second functional handle [1]. The intermediate predicted pKa of 1.40 facilitates acid/base extraction between steps without competing protonation of the isocyanate-derived linkage .

Fragment-Based Drug Discovery: A Rule-of-Three Compliant Bromo-Isocyanatopyridine Starting Point

With a molecular weight of 199 Da, XLogP3 of 2.3, and topological polar surface area of 42.3 Ų, 3-bromo-5-isocyanatopyridine satisfies the fragment rule-of-three criteria (MW < 300, LogP ≤ 3, H-bond acceptors ≤ 6) [1]. Its inclusion in the Thermo Scientific Maybridge screening collection (catalog CC67106) validates its suitability for fragment-based screening campaigns . Compared to the 2,5-regioisomer (XLogP3 = 2.7), the lower lipophilicity of the 3,5-isomer may offer superior aqueous solubility and reduced propensity for non-specific protein binding, making it a more attractive fragment hit for targets where lipophilic ligand efficiency is a key optimization parameter.

Urea-Focused Compound Library Synthesis with Late-Stage Cross-Coupling Diversification

For combinatorial library construction targeting kinase ATP-binding sites or protease active sites where urea motifs serve as key hydrogen-bonding anchors, 3-bromo-5-isocyanatopyridine enables a 'react-then-diversify' strategy. The isocyanate moiety can be captured by a diverse set of amine building blocks to generate a core urea scaffold, after which the C-3 bromine serves as a universal handle for parallel Suzuki diversification using arylboronic acid libraries. This strategy is supported by class-level evidence from the 2-isocyanopyridine literature, where the bromine-substituted convertible isocyanide was identified as the optimal reagent among 12 candidates for multicomponent reaction efficiency [2].

Synthesis of Pyridine-Containing Metal Coordination Complexes

The 3-bromo-5-isocyanatopyridine scaffold can serve as a precursor for pyridyl-urea bridging ligands in coordination polymer and metal-organic framework (MOF) synthesis. The isocyanate group reacts with diamines to form bis(pyridylurea) ligands, while the bromine at C-3 remains available for post-complexation functionalization. This application is informed by published syntheses of bis(pyridylurea) ligands from 3-isocyanatopyridine and their use in constructing Cd(II), Zn(II), and Hg(II) coordination polymers with defined supramolecular architectures [3]. The additional bromine substituent in the 3-bromo variant provides a functional handle absent in the non-halogenated ligand precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-isocyanatopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.